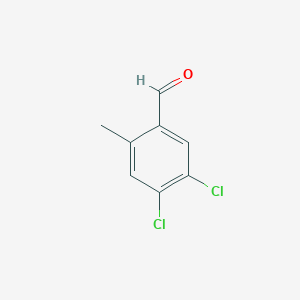

4,5-Dichloro-2-methylbenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehyde Chemistry

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a formyl (-CHO) group. The presence of both the electron-withdrawing aldehyde group and the deactivating, yet ortho-, para-directing halogen substituents, imparts a unique reactivity profile to these molecules. This dual functionality allows for a diverse range of chemical modifications, making them valuable intermediates in organic synthesis.

The reactivity of the aldehyde group allows for transformations such as oxidation to carboxylic acids, reduction to alcohols, and participation in various condensation reactions. chemistrysteps.com Simultaneously, the halogen atoms on the aromatic ring can be involved in nucleophilic aromatic substitution or serve as handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The specific positioning of the halogen and methyl groups on the benzene ring in 4,5-Dichloro-2-methylbenzaldehyde influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity in these transformations.

Significance in Advanced Organic Synthesis Research

This compound is a significant intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its trifunctional nature, with chloro, methyl, and aldehyde groups on the benzene ring, provides multiple points for molecular elaboration.

One documented application of this compound is as a precursor in the synthesis of complex heterocyclic structures. For instance, it is a key starting material for the preparation of 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol. In this synthesis, the aldehyde group of this compound likely undergoes a condensation reaction to form the pyrazole (B372694) ring system. This highlights its role as a crucial building block, where the dichlorinated methylphenyl moiety is incorporated into a larger, more functionalized molecule. The specific substitution pattern of the starting aldehyde is essential for the final structure and, consequently, the biological or material properties of the target compound.

While direct, detailed research findings on the synthesis of this compound are not extensively published in readily accessible literature, its preparation can be inferred from established organic chemistry principles. A plausible synthetic route is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgthieme-connect.desemanticscholar.org This reaction would involve the treatment of 1,2-dichloro-4-methylbenzene with a formylating agent like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Another potential, albeit more complex, synthetic strategy could be analogous to the one described for 4-chloro-2-methylbenzaldehyde (B56668). youtube.com This would involve a multi-step process starting from a suitable dichlorotoluene derivative, potentially involving protection of a functional group, followed by directed ortho-lithiation and subsequent formylation. Furthermore, the existence of a patent for the synthesis of 4,5-dichloro-2-methylbenzoic acid from 3,4-dichlorotoluene (B105583) suggests that a subsequent reduction of the carboxylic acid to the aldehyde is a feasible route.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1416352-12-9 |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

Properties

IUPAC Name |

4,5-dichloro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYSEJGMGNLZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Dichloro 2 Methylbenzaldehyde

Directed Aromatic Lithiation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalating group (DMG) to guide an organolithium base to deprotonate a specific ortho-position, creating a stabilized organolithium intermediate that can then be quenched with a suitable electrophile.

The synthesis of 4,5-dichloro-2-methylbenzaldehyde via DoM would start from 1,2-dichloro-4-methylbenzene. In this substrate, the methyl group acts as a modest directing group for lithiation at the C2 position. However, the presence of two chloro atoms complicates the regioselectivity, as they also direct ortho-lithiation and can participate in lithium-halogen exchange.

The general principle of DoM involves the coordination of an alkyllithium reagent (like n-BuLi or sec-BuLi) to a heteroatom-containing DMG. wikipedia.org This coordination positions the base to abstract a proton from the adjacent ortho-position. wikipedia.org For a substrate like 1,2-dichloro-4-methylbenzene, where a powerful DMG is absent, the methyl group itself must direct the metalation. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org

To achieve high regioselectivity for lithiation at the C2 position (ortho to the methyl group), the choice of the lithiating agent and reaction conditions is critical. The use of a bulky base like lithium diisopropylamide (LDA) can sometimes favor deprotonation at the most sterically accessible site or the most acidic proton, which in this case would be the one ortho to the methyl group. researchgate.net An alternative strategy involves introducing a more powerful DMG onto the precursor molecule to ensure lithiation occurs at the desired position. For instance, a transient directing group could be employed to ensure the formation of the C2-lithiated species. harvard.edu

Once the 2-lithio-4,5-dichlorotoluene intermediate is generated in situ, it is quenched with an electrophilic formylating agent to introduce the aldehyde functionality. The most common and effective formylating reagent for this purpose is anhydrous N,N-dimethylformamide (DMF). orgsyn.org

The reaction proceeds via nucleophilic attack of the lithiated carbon onto the carbonyl carbon of DMF. This addition forms a tetrahedral intermediate, which is a lithium alkoxide. Subsequent aqueous workup, typically with a mild acid like saturated ammonium (B1175870) chloride solution, hydrolyzes this intermediate to release the desired this compound. orgsyn.org It is crucial to maintain low temperatures during the addition of DMF to prevent side reactions.

Table 1: General Conditions for Directed Lithiation and Formylation

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Metalation | 1,2-dichloro-4-methylbenzene, sec-BuLi or LDA, Anhydrous THF, -78 °C | Regioselective deprotonation ortho to the methyl group | orgsyn.orgresearchgate.net |

| Formylation | N,N-dimethylformamide (DMF), -78 °C | Electrophilic quench of the organolithium intermediate | orgsyn.org |

| Workup | Saturated aqueous NH₄Cl | Hydrolysis of the intermediate to yield the aldehyde | orgsyn.org |

Carbonylation and Formylation Techniques for Halogenated Aromatics

Directly introducing a formyl group onto a halogenated aromatic ring presents another efficient synthetic route, bypassing the need for pre-formed organometallic reagents.

Modern palladium-catalyzed reactions offer a pathway to formylate aryl halides. One such advanced method involves the use of carbon dioxide (CO₂) as a C1 source in combination with a hydrosilane as a reducing agent. While a specific application to 1,2-dichloro-4-methylbenzene is not widely reported, the general methodology is applicable to aryl halides. In this process, a palladium(0) catalyst undergoes oxidative addition into the aryl-chlorine bond. The resulting arylpalladium(II) complex can then interact with CO₂. Subsequent reduction with a hydrosilane (e.g., polymethylhydrosiloxane, PMHS) would generate the aldehyde product and regenerate the palladium(0) catalyst. This method is considered a green chemistry approach due to the use of abundant and non-toxic CO₂.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This forms a chloromethyliminium salt, which is the active electrophile. chemistrysteps.com

Although the reaction generally requires activated aromatic substrates, it has been successfully applied to halogenated benzenes. google.com For the synthesis of this compound, the starting material would be 1,2-dichloro-4-methylbenzene. The electron-donating methyl group, despite the deactivating effect of the two chlorine atoms, can direct the electrophilic substitution to the ortho position (C2). The reaction typically involves heating the substrate with the pre-formed or in situ-generated Vilsmeier reagent, followed by aqueous hydrolysis to convert the intermediate iminium salt to the final aldehyde. google.comijpcbs.com A patent for the synthesis of 2,4-dichlorobenzaldehyde (B42875) describes using a molar ratio of dichlorobenzene:DMF:POCl₃ and heating to temperatures between 45-120 °C, which serves as a strong procedural analogue. google.com

Precursor Transformation Routes

An alternative to direct formylation of the aromatic ring is the synthesis and subsequent transformation of a suitable precursor molecule where the required carbon skeleton is already in place.

One of the most straightforward precursor routes is the oxidation of 4,5-dichloro-2-methylbenzyl alcohol. This benzylic alcohol can be selectively oxidized to the corresponding aldehyde using a variety of modern reagents that minimize over-oxidation to the carboxylic acid. libretexts.org Commonly used methods include:

Pyridinium chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes. libretexts.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high yields under neutral and mild conditions. libretexts.org

TEMPO-catalyzed oxidation: Using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) or N-chlorosuccinimide provides a highly selective and efficient system. organic-chemistry.org

Quinone-based oxidation: Catalytic amounts of quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate aerobic oxidation of benzylic alcohols. nih.gov

Another viable precursor is 4,5-dichloro-2-methylbenzonitrile (B1613288). The nitrile group can be reduced to an aldehyde using controlled reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the standard reagent for this transformation, which proceeds through an imine intermediate that is hydrolyzed upon aqueous workup. The precursor, 4,5-dichloro-2-methylbenzonitrile, is a known compound. chemicalbook.com

Finally, a route starting from 4,5-dichloro-2-methylbenzyl halide (e.g., the bromide or chloride) is also feasible through methods like the Sommelet reaction, where the benzyl (B1604629) halide is converted to a hexaminium salt and then hydrolyzed to the aldehyde.

Table 2: Summary of Synthetic Approaches

| Method | Starting Material | Key Reagents | Key Features |

|---|---|---|---|

| Directed Ortho-Metalation | 1,2-dichloro-4-methylbenzene | sec-BuLi, DMF | High regioselectivity, cryogenic conditions required. |

| Vilsmeier-Haack Reaction | 1,2-dichloro-4-methylbenzene | POCl₃, DMF | Direct formylation, suitable for large-scale synthesis. google.comijpcbs.com |

| Precursor Oxidation | 4,5-dichloro-2-methylbenzyl alcohol | PCC, DMP, or TEMPO | Mild conditions, high yields, avoids over-oxidation. libretexts.orgorganic-chemistry.org |

| Precursor Reduction | 4,5-dichloro-2-methylbenzonitrile | DIBAL-H | Utilizes a stable nitrile precursor, controlled reduction. chemicalbook.com |

Table 3: Properties of Key Compounds

| Compound Name | Structure | Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| This compound | C₈H₆Cl₂O | C₈H₆Cl₂O | 189.04 g/mol | N/A |

| 1,2-Dichloro-4-methylbenzene | C₇H₆Cl₂ | C₇H₆Cl₂ | 161.03 g/mol | nist.govsigmaaldrich.comstenutz.eu |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dichloro-4-methylbenzene |

| 1,2-dibromoethane |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2,4-dichlorobenzaldehyde |

| This compound |

| 4,5-dichloro-2-methylbenzyl alcohol |

| 4,5-dichloro-2-methylbenzyl bromide |

| 4,5-dichloro-2-methylbenzyl chloride |

| 4,5-dichloro-2-methylbenzonitrile |

| Carbon Dioxide |

| Diisobutylaluminium hydride (DIBAL-H) |

| Dess-Martin Periodinane (DMP) |

| N,N-dimethylformamide (DMF) |

| n-Butyllithium (n-BuLi) |

| Phosphorus oxychloride (POCl₃) |

| Polymethylhydrosiloxane (PMHS) |

| Pyridinium chlorochromate (PCC) |

| sec-Butyllithium (sec-BuLi) |

| Sodium hypochlorite |

| Tetrahydrofuran (THF) |

| (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) |

| N-chlorosuccinimide |

Selective Oxidation of Methyl-Substituted Dichlorotoluenes

The direct oxidation of the methyl group of a corresponding dichlorotoluene, specifically 3,4-dichlorotoluene (B105583), presents a straightforward route to this compound. However, achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is a significant challenge. Research into the selective oxidation of substituted toluenes provides insights into potential catalytic systems.

For instance, a continuous-flow process has been developed for the oxidation of 3,5-dichlorotoluene (B1293413) to 3,5-dichlorobenzaldehyde, which can be conceptually applied to its isomer, 3,4-dichlorotoluene. This method employs a catalyst system comprising metal ion complexes of cobalt, molybdenum, and bromine, with hydrogen peroxide as the oxidant and acetic acid as the solvent. google.com The reaction is conducted in a tubular reactor under controlled temperature and residence time. google.com This approach offers mild reaction conditions, short reaction times, and high raw material utilization. google.com

A key advantage of this continuous-flow system is the enhanced safety and stability it provides for what can be a hazardous oxidation reaction. google.com The precise control over reaction parameters allows for the optimization of aldehyde yield while minimizing the formation of the corresponding benzoic acid.

Table 1: Exemplary Conditions for the Continuous Oxidation of Dichlorotoluene

| Parameter | Value |

| Substrate | 3,5-Dichlorotoluene |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Catalyst System | Cobalt acetate, Sodium molybdate, Sodium bromide |

| Solvent | Acetic Acid |

| Reactor Type | Microchannel tubular reactor |

| Temperature | 120 °C |

| Residence Time | 1200 s |

| Conversion | 55.2% |

| Aldehyde Yield | 30.0% |

Data sourced from a patent on the continuous oxidation of 3,5-dichlorotoluene, which serves as a model for the oxidation of 3,4-dichlorotoluene. google.com

Controlled Reduction of Carboxylic Acid Derivatives (e.g., to aldehydes using hydrosilanes)

An alternative to direct oxidation is the reduction of a corresponding carboxylic acid derivative, such as 4,5-dichloro-2-methylbenzoyl chloride. The challenge in this approach lies in stopping the reduction at the aldehyde stage, as many reducing agents will continue to reduce the aldehyde to an alcohol. Hydrosilanes, in the presence of a suitable catalyst, have emerged as effective reagents for this selective transformation.

A palladium-catalyzed reduction of acid chlorides to aldehydes using hydrosilanes offers an efficient and mild method. This reaction can be carried out using a simple mixture of a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a bulky phosphine (B1218219) ligand, like trimesitylphosphine (B1301856) (Mes₃P). The use of hydrosilanes like phenyl(dimethyl)silane (HSiMe₂Ph) or diphenyl(methyl)silane (HSiMePh₂) as the reducing agent allows for the clean conversion of a variety of acid chlorides to their corresponding aldehydes in good to high yields.

This method is notable for its functional group tolerance and the suppression of common side reactions like decarbonylation. The reaction proceeds efficiently in common organic solvents such as toluene (B28343) or dichloromethane (B109758) under mild conditions.

Table 2: Palladium-Catalyzed Reduction of an Aromatic Acid Chloride to an Aldehyde using a Hydrosilane

| Component | Example |

| Substrate | Aromatic Acid Chloride |

| Catalyst | Pd(dba)₂ / Mes₃P |

| Reducing Agent | HSiMe₂Ph |

| Solvent | Toluene |

| Conditions | Mild |

| Yield | Good to High |

This table is a generalized representation based on the palladium-catalyzed reduction of various acid chlorides.

Halogenation and Methylation Pattern Control in Benzaldehyde (B42025) Synthesis

The synthesis of this compound necessitates precise control over the introduction and positioning of the chloro and methyl groups on the benzene (B151609) ring. Achieving this specific substitution pattern is a significant challenge in synthetic organic chemistry.

One potential strategy involves the regioselective chlorination of a pre-existing methyl-substituted benzaldehyde, such as 2-methylbenzaldehyde (B42018). However, the directing effects of the aldehyde and methyl groups can lead to a mixture of isomers. The formyl group is a meta-director, while the methyl group is an ortho, para-director, complicating the selective introduction of chlorine atoms at the desired 4 and 5 positions.

Another approach is to start with a dichlorinated toluene, like 3,4-dichlorotoluene, and then introduce the formyl group. This can be challenging as many formylation reactions are sensitive to the existing substituents.

A more elaborate, multi-step strategy could involve the synthesis of a precursor with the desired substitution pattern, which is then converted to the aldehyde. For example, a method for converting 4-chlorobenzaldehyde (B46862) to 4-chloro-2-methylbenzaldehyde (B56668) has been demonstrated. youtube.com This process involves protecting the aldehyde group, followed by ortho-lithiation directed by the protected group, and then methylation. youtube.com A similar strategy could be envisioned starting from a dichlorinated benzaldehyde.

Furthermore, the synthesis of specifically substituted dichlorotoluenes has been explored. For instance, 3,4-dichlorotoluene can be synthesized from the chlorination of para-chlorotoluene, though this often results in a mixture of isomers. google.com Controlling the regioselectivity of such halogenation reactions is crucial and can sometimes be achieved through the use of specific catalysts or by employing blocking groups. One patented method describes the synthesis of 2,5-dichlorotoluene (B98588) by chlorinating 4-tert-butyltoluene, where the bulky tert-butyl group directs the chlorination, and is later removed. This concept of using a removable directing group could be applied to achieve the desired 4,5-dichloro pattern.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles can be applied to the synthesis of this compound through the development of efficient catalytic systems and the use of sustainable reaction media.

Catalytic Systems for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing byproducts. In the context of synthesizing this compound, catalytic systems are crucial for both the selective oxidation and controlled reduction steps.

As discussed in section 2.3.1, heterogeneous catalysts like mixed metal oxides and supported metal complexes are being explored for the selective oxidation of toluenes. google.com These catalysts can often be recovered and reused, reducing waste and cost. For the reduction of carboxylic acid derivatives, the palladium-catalyzed hydrosilylation mentioned in section 2.3.2 is an example of a highly efficient catalytic process that avoids the use of stoichiometric and often pyrophoric metal hydride reagents.

Sustainable Solvent and Solvent-Free Reaction Conditions

Many traditional organic reactions utilize volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. A key goal of green chemistry is to replace these solvents with more sustainable alternatives or to eliminate their use altogether.

For the synthesis of aromatic aldehydes, research has explored the use of greener solvents like water or deep eutectic solvents. nih.gov While the solubility of nonpolar substrates like dichlorotoluenes in these solvents can be a challenge, the use of phase-transfer catalysts or surfactants can sometimes overcome this issue.

Solvent-free reactions, where the reactants are mixed directly, often with grinding or gentle heating, represent an ideal green chemistry scenario. chemsynthesis.com These reactions can lead to higher efficiency, shorter reaction times, and a significantly reduced environmental footprint. For example, solvent-free condensation reactions of aromatic aldehydes have been shown to proceed efficiently. chemsynthesis.com While a completely solvent-free synthesis of this compound may be challenging, minimizing solvent use through process optimization and the use of highly concentrated reaction mixtures is a viable green chemistry strategy.

Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Methylbenzaldehyde

Aldehyde Carbonyl Reactivity

The reactivity of the aldehyde functional group in 4,5-dichloro-2-methylbenzaldehyde is a central aspect of its chemical behavior. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This inherent reactivity allows the compound to participate in a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions to the Aldehyde Group

The rate and reversibility of nucleophilic addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or hydride donors, lead to irreversible additions. masterorganicchemistry.comyoutube.com In contrast, weaker nucleophiles, like water or alcohols, result in reversible reactions where an equilibrium is established between the starting materials and the addition product. masterorganicchemistry.com

For instance, the reaction of an aldehyde with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. youtube.com Similarly, reduction of an aldehyde with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields a primary alcohol. youtube.com Another example is the formation of cyanohydrins through the addition of a cyanide ion to the aldehyde. libretexts.org

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. science.govbiointerfaceresearch.com This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule. science.gov The formation of Schiff bases is a reversible process and is often catalyzed by either acid or base.

The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. nih.gov This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final imine product. The stability of the resulting Schiff base can vary depending on the structure of the aldehyde and the amine. researchgate.net

Schiff bases derived from substituted benzaldehydes and various amines are of significant interest in coordination chemistry and have been studied for their potential biological activities. science.govresearcher.life For example, Schiff bases can act as ligands to form stable complexes with various transition metals. science.gov

Aldehyde Protection and Deprotection Strategies (e.g., Acylal Formation)

In multi-step organic syntheses, it is often necessary to protect the aldehyde functional group to prevent it from reacting under certain conditions. One common strategy for protecting aldehydes is the formation of acylals (also known as 1,1-diacetates).

Acylals are formed by the reaction of an aldehyde with a carboxylic anhydride, typically in the presence of an acid catalyst. This reaction converts the aldehyde into a more stable geminal diacetate, which is unreactive towards many reagents that would typically react with an aldehyde. The protecting group can be subsequently removed (deprotection) by hydrolysis under acidic or basic conditions, regenerating the original aldehyde.

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is substituted with two chlorine atoms, a methyl group, and an aldehyde group. These substituents influence the reactivity of the ring towards electrophilic and nucleophilic aromatic substitution reactions by modulating the electron density of the ring and directing the position of incoming substituents. fiveable.me

Electrophilic Aromatic Substitution on the 4,5-Dichloro-2-methylbenzene Core

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The existing substituents on the ring determine the rate and regioselectivity of the reaction.

The methyl group (-CH3) is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the chlorine atoms (-Cl) and the aldehyde group (-CHO) are deactivating groups. minia.edu.eg The aldehyde group is a meta-director, while the chlorine atoms are ortho, para-directors. libretexts.orgminia.edu.eg The interplay of these directing effects determines the position of further substitution on the 4,5-dichloro-2-methylbenzene core. Given the positions of the existing substituents, the remaining unsubstituted carbon atom is the primary site for potential electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration (introduction of a -NO2 group), halogenation (introduction of a halogen), sulfonation (introduction of a -SO3H group), and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions required for these reactions depend on the reactivity of the aromatic substrate and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) Potential of Chlorine Atoms

While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. chemistrysteps.com This type of reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and/or para to a good leaving group, such as a halogen. openstax.orglibretexts.org

In this compound, the two chlorine atoms are potential leaving groups. The aldehyde group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups helps to delocalize the negative charge of the Meisenheimer complex, thereby facilitating the substitution. libretexts.org

Methyl Group Transformations

The presence of a methyl group on the aromatic ring of this compound introduces a site for various synthetic modifications, distinct from the reactivity of the aldehyde and the chlorinated ring.

The benzylic position of the methyl group in this compound is susceptible to functionalization through pathways involving C-H bond activation. These reactions are valuable for introducing new functional groups and building more complex molecular architectures. Benzylic C-H functionalization can be achieved through several methods, including deprotonation to form a benzylic carbanion or processes involving radical or cationic intermediates. rsc.org

One common approach for related alkylbenzene compounds is oxidative functionalization. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to activate the benzylic C-H bonds of toluene (B28343) and its derivatives. rsc.org This reaction is believed to proceed via a rate-determining hydride abstraction, leading to a benzylic cation which is then trapped by the reduced DDQ to form an ether. rsc.orgresearchgate.net This intermediate can be further converted into useful synthetic building blocks like benzylic phosphonium (B103445) salts for Wittig reactions. rsc.org

Another strategy involves the deprotonation of the benzylic C-H bond. The acidity of benzylic protons can be enhanced by the coordination of an electrophilic transition metal complex to the aromatic ring, which stabilizes the resulting carbanion. rsc.org This allows for subsequent reactions with various electrophiles. While specific studies on this compound are not detailed in the available literature, the fundamental principles of benzylic functionalization are expected to apply.

Furthermore, the photoenolization of 2-methylbenzaldehyde (B42018) is a well-documented process where irradiation leads to the formation of a transient photoenol. rsc.org This reactive intermediate can be trapped by dienophiles in cycloaddition reactions. rsc.org It is plausible that this compound could undergo a similar photochemical transformation, providing a pathway to complex cyclic structures.

Table 1: Potential Benzylic Functionalization Reactions This table is based on reactions of analogous compounds and represents potential transformations for this compound.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Oxidation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzylic ethers |

| Deprotonation-Alkylation | Base (e.g., organolithium), Electrophile (e.g., alkyl halide) | Substituted toluene derivatives |

| Photoenol Cycloaddition | UV light, Dienophile (e.g., Maleic anhydride) | Dihydronaphthalene derivatives |

Transition Metal-Catalyzed Transformations Involving this compound

The chlorine substituents on the aromatic ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. uniurb.it

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. uwindsor.ca The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.caopenstax.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl chloride (in this case, one of the C-Cl bonds of this compound), inserting the palladium into the carbon-chlorine bond to form a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl, meaning that chlorides often require more active catalysts, such as those with bulky electron-rich phosphine (B1218219) ligands. uwindsor.ca

Transmetalation : An organometallic reagent (R-M), such as an organoboron compound (in Suzuki-Miyaura coupling) or an organotin compound (in Stille coupling), transfers its organic group to the palladium(II) center, displacing the halide. uwindsor.caopenstax.org

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

Given the structure of this compound, it could potentially undergo selective or double cross-coupling reactions at the C4 and C5 positions. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for controlling the outcome.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table outlines common cross-coupling reactions that could potentially be applied to this compound.

| Reaction Name | Organometallic Reagent | General Product |

| Suzuki-Miyaura Coupling | Aryl- or Vinyl-boronic acid/ester | Biaryl or Styrene derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Biaryl or Alkylated arene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |

| Heck Coupling | Alkene | Substituted Styrene |

| Buchwald-Hartwig Amination | Amine | N-Aryl amine |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of chemical transformations, including their kinetic and thermodynamic profiles and the nature of any transient species, is fundamental to controlling and optimizing reactions.

Similarly, DFT calculations on the reactivity of other substituted chloroaromatic compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have been used to understand the course of nucleophilic aromatic substitution. mdpi.com These studies highlight how substituents influence the aromaticity and electronic properties of the ring, thereby affecting the activation barriers and stability of intermediates. mdpi.com For this compound, the electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating effect of the methyl group, would collectively influence the kinetics of its transformations.

The identification of transient species is crucial for confirming reaction mechanisms. In the context of benzylic C-H functionalization, both radical and ionic intermediates are plausible. For the reaction of toluene derivatives with DDQ, mechanistic studies, including kinetic isotope effect experiments, have been used to distinguish between a single electron transfer (radical) pathway and a hydride transfer (cationic) pathway. researchgate.net For toluene itself, the data supports a hydride transfer mechanism. researchgate.net

In photochemical reactions, transient species are common. As mentioned, the irradiation of 2-methylbenzaldehyde generates a short-lived photoenol. rsc.org This species is an example of a transient intermediate that does not exist under normal conditions but is key to the observed reactivity. Trapping experiments, where a reactive molecule is added to intercept the intermediate, are a common method for its detection. rsc.org While no specific studies have identified radical or other transient intermediates for reactions of this compound, it is reasonable to assume that its reactions could proceed through similar short-lived species, such as benzylic radicals, cations, or photoenols, depending on the reaction conditions.

Derivatives and Structural Diversification Based on 4,5 Dichloro 2 Methylbenzaldehyde

Synthesis of Chalcone (B49325) Derivatives from 4,5-Dichloro-2-methylbenzaldehyde

Chalcones are a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation, which involves an aromatic aldehyde and an acetophenone (B1666503). wikipedia.orgjove.com While specific studies on the use of this compound in this reaction are not abundant, the general method is widely applicable to various substituted benzaldehydes. nih.govresearchgate.net

The synthesis of chalcone derivatives from this compound would likely proceed by reacting it with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The reaction can also be performed under solvent-free conditions using a grinding technique.

The general reaction scheme is as follows:

Scheme 1: General synthesis of chalcones from this compound.

The reactivity of the aldehyde and the yield of the resulting chalcone can be influenced by the nature of the substituents on both the benzaldehyde (B42025) and the acetophenone.

Table 1: Examples of Chalcone Synthesis using Substituted Benzaldehydes

| Benzaldehyde Derivative | Acetophenone Derivative | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | 90 | organic-chemistry.org |

| 4-Chlorobenzaldehyde (B46862) | Acetophenone | NaOH | 71.5 | ukm.my |

| 2-Chlorobenzaldehyde | 4-Methylacetophenone | KOH | 70-75 | nih.gov |

| 4-Methylbenzaldehyde | 4-Methyl acetophenone | NaOH | - | nih.gov |

This table presents data from analogous reactions to illustrate the synthesis of chalcones.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aldehyde functional group in this compound is a key feature that allows for its participation in various cyclization reactions to form heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings.

Nitrogen-Containing Heterocycles (e.g., Imidazopyridines, Quinazolinones, Hexahydropyrimidines)

Imidazopyridines: These are fused heterocyclic systems containing both imidazole (B134444) and pyridine (B92270) rings. Their synthesis often involves the reaction of an aldehyde with a 2-aminopyridine (B139424) derivative. nih.govbio-conferences.orgnih.gov For instance, a multicomponent reaction between a 2-aminopyridine, an aldehyde, and an isonitrile, catalyzed by scandium triflate, can yield 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org Another approach involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.org While direct synthesis using this compound is not explicitly documented, its participation in such reactions is plausible.

Quinazolinones: These are another important class of nitrogen-containing heterocycles. One common synthetic route is the reaction of an anthranilamide with an aldehyde, which can be catalyzed by various reagents, including p-toluenesulfonic acid followed by an oxidant. organic-chemistry.org Multicomponent reactions involving aldehydes are also employed for the synthesis of quinazolinone derivatives. nih.govrsc.orgnih.gov For example, a one-pot reaction of 2-aminobenzamides, aldehydes, and other components can lead to highly substituted quinazolinones. organic-chemistry.org

Hexahydropyrimidines: These are saturated six-membered rings containing two nitrogen atoms. A general synthesis involves a Mannich-type reaction of a benzaldehyde derivative, an amine source like ammonium (B1175870) acetate, and a compound with an active methylene (B1212753) group, such as nitromethane. ukm.my This method has been successfully applied to a variety of substituted benzaldehydes. ukm.myresearchgate.net

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Substituted Benzaldehydes

| Heterocycle | Aldehyde Derivative | Other Key Reactants | Catalyst/Conditions | Reference |

| Imidazo[1,2-a]pyridine | Various Benzaldehydes | 2-Aminopyridine, Isonitrile | Scandium triflate, Microwave | bio-conferences.org |

| Quinazolinone | Various Benzaldehydes | 2-Aminobenzamide | p-Toluenesulfonic acid, PIDA | organic-chemistry.org |

| Hexahydropyrimidine | 3-Chlorobenzaldehyde | Amine derivative, Ethanol | Reflux | researchgate.net |

| Hexahydropyrimidine | 4-Methylbenzaldehyde | Amine derivative, Ethanol | Reflux | ukm.my |

This table showcases analogous reactions for the synthesis of nitrogen-containing heterocycles.

Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from aldehydes can be achieved through various methods. One notable approach involves the reaction of arynes with α,β-unsaturated aldehydes to form 2H-chromenes. nih.gov Arynes, highly reactive intermediates, can be generated in situ and react with the aldehyde to form a benzoxeten intermediate, which then rearranges to the final chromene product. lboro.ac.uk While this method is general for various aldehydes, its specific application to this compound would depend on its stability and reactivity under the reaction conditions. Another strategy involves the intramolecular O-H insertion and Wolff rearrangement of α-diazocarbonyl compounds derived from aldehydes. pku.edu.cn

Design and Synthesis of Conjugated Systems Incorporating the this compound Moiety

The aldehyde group of this compound is a versatile handle for constructing larger conjugated systems. These systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and optical properties.

One common method to extend conjugation is through reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction, where the aldehyde is converted into an alkene. The resulting vinyl group can be further functionalized or incorporated into a polymer backbone.

Another approach is the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine. The resulting imine (C=N) bond extends the conjugated system. These Schiff bases can then be used as ligands for metal complexes or as building blocks for more complex architectures. For example, a series of Schiff bases were synthesized by reacting an amino-pyrimidine derivative with various substituted benzaldehydes. ukm.my

Structure-Reactivity Relationships in this compound Derivatives (focus on chemical properties)

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Influence of Halogenation and Methyl Substitution on Electronic Properties

The two chlorine atoms on the benzene (B151609) ring are electron-withdrawing groups due to their high electronegativity. This inductive effect reduces the electron density of the benzene ring and the carbonyl carbon of the aldehyde group. pressbooks.pub A less electron-rich carbonyl carbon is generally more electrophilic and thus more reactive towards nucleophiles. However, the lone pairs on the chlorine atoms can participate in resonance, which donates electron density back to the ring, partially offsetting the inductive effect. Halogens are generally considered deactivating groups in electrophilic aromatic substitution but are ortho-para directors. pressbooks.pub

The methyl group, on the other hand, is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org This increases the electron density of the benzene ring.

Lack of Publicly Available Research on the Stereochemistry of this compound Derivatives

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research specifically detailing the stereochemical aspects of derivatives formed from this compound. This scarcity of information prevents a detailed discussion on the stereoselective and stereospecific reactions involving this particular compound.

The aldehyde group in this compound is prochiral, meaning it can be converted into a chiral center through reactions such as nucleophilic addition. The outcome of such reactions can be either a racemic mixture of enantiomers or, in the presence of a chiral catalyst or auxiliary, a product with an excess of one enantiomer (an enantioselective reaction). Similarly, if the reactant molecule is already chiral, the reaction can lead to the formation of diastereomers, potentially with a preference for one over the other (a diastereoselective reaction).

However, without specific examples from published research, any discussion of the stereochemical aspects of its derivatives would be purely hypothetical. There are no available studies that describe the synthesis of chiral derivatives from this compound, the use of this compound in asymmetric synthesis, or the outcomes of diastereoselective reactions. Furthermore, no data on the configurational stability of any such derivatives could be located.

Therefore, the requested article focusing on the stereochemical aspects in derivative formation based on this compound cannot be generated due to the lack of foundational scientific research on this specific topic.

Spectroscopic Characterization and Structure Elucidation of 4,5 Dichloro 2 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides a detailed map of the carbon and hydrogen framework of a molecule.

1H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicity

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals information about adjacent protons.

For derivatives of 4,5-dichloro-2-methylbenzaldehyde, the aldehydic proton is typically the most deshielded, appearing at a high chemical shift (δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons resonate in the region of δ 7.0-8.0 ppm, with their specific shifts and multiplicities influenced by the substitution pattern on the benzene (B151609) ring. The methyl protons are generally found in the upfield region, around δ 2.5 ppm. rsc.org

For instance, in 2-methylbenzaldehyde (B42018), the aldehydic proton appears as a singlet at approximately 10.26 ppm. The aromatic protons exhibit complex multiplets between 7.25 and 7.79 ppm, and the methyl protons resonate as a singlet at 2.66 ppm. rsc.org The protons on the benzene ring in benzaldehyde (B42025) itself show distinct chemical environments, with the protons at positions 2 and 6 appearing at δ 7.87 ppm, the proton at position 4 at δ 7.61 ppm, and the protons at positions 3 and 5 at δ 7.51 ppm. The aldehydic proton is observed at δ 10.0 ppm.

Table 1: ¹H NMR Data for Benzaldehyde and its Derivatives

| Compound | Solvent | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) | Methyl H (δ, ppm) |

| Benzaldehyde | CDCl₃ | 10.0 (s) | 7.87 (m), 7.61 (m), 7.51 (m) | - |

| 2-Methylbenzaldehyde | CDCl₃ | 10.26 (s) | 7.79 (d), 7.47 (t), 7.35 (t), 7.25 (d) | 2.66 (s) |

| 4-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 7.77 (d), 7.33 (d) | 2.44 (s) |

| 2,4-Dihydroxybenzaldehyde | DMSO-d₆ | 9.92 (s) | 7.52 (d), 6.39 (dd), 6.32 (d) | - |

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

13C NMR Spectral Analysis: Chemical Shifts and DEPT/HSQC/HMBC Data

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment. The aldehydic carbonyl carbon is highly deshielded and typically resonates around 190-200 ppm. Aromatic carbons appear in the 120-150 ppm range, while the methyl carbon is found in the upfield region, typically between 15 and 25 ppm. rsc.org

In 2-methylbenzaldehyde, the carbonyl carbon (C=O) resonates at approximately 193.3 ppm in DMSO-d₆. The aromatic carbons show signals at 140.1, 133.9, 133.8, 131.7, 131.3, and 126.4 ppm, while the methyl carbon appears at 19.0 ppm. rsc.org Similarly, for 4-methylbenzaldehyde, the carbonyl carbon is at 192.6 ppm, the aromatic carbons are at 145.2, 134.0, 129.7, and 129.6 ppm, and the methyl carbon is at 21.4 ppm in DMSO-d₆. rsc.org For benzaldehyde, the carbonyl carbon has a chemical shift of 192.3 ppm, and the aromatic carbons are observed at 136.5, 134.4, 129.7, and 129.0 ppm. docbrown.info

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Benzaldehyde and its Derivatives

| Compound | Solvent | C=O | Aromatic C | Methyl C |

| Benzaldehyde | CDCl₃ | 192.3 | 136.5, 134.4, 129.7, 129.0 | - |

| 2-Methylbenzaldehyde | DMSO-d₆ | 193.3 | 140.1, 133.9, 133.8, 131.7, 131.3, 126.4 | 19.0 |

| 4-Methylbenzaldehyde | DMSO-d₆ | 192.6 | 145.2, 134.0, 129.7, 129.6 | 21.4 |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity within a molecule.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This helps in assigning which proton is bonded to which carbon. In a hypothetical HSQC spectrum of this compound, we would expect to see a correlation between the methyl protons and the methyl carbon, as well as correlations between the aromatic protons and their directly attached aromatic carbons.

HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, in this compound, an HMBC experiment would show a correlation between the aldehydic proton and the aromatic carbon at position 1, and also to the aromatic proton at position 6. It would also show correlations between the methyl protons and the aromatic carbons at positions 1 and 3. These correlations help to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, several characteristic vibrational modes are expected.

The most prominent peak in the IR spectrum is the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1680-1715 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen just below 3000 cm⁻¹. The C-Cl stretching vibrations for the chlorine substituents on the aromatic ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov

For example, the IR spectrum of 4-chlorobenzaldehyde (B46862) shows a strong C=O stretch at around 1700 cm⁻¹. nist.gov In benzaldehyde, the aromatic C-H stretching appears at 3073 cm⁻¹, the C=O stretching at 1620 cm⁻¹, the aldehydic C-H stretching at 2688 cm⁻¹, and the C-O stretching at 1381 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Vibrational Modes (cm⁻¹) for Benzaldehyde Derivatives

| Vibrational Mode | Benzaldehyde researchgate.net | 4-Chlorobenzaldehyde nist.gov | 3-Chloro-4-methoxybenzaldehyde (B1194993) nih.gov |

| Aromatic C-H Stretch | 3073 | ~3050 | ~3070 |

| Aliphatic C-H Stretch | - | - | ~2950 |

| Aldehydic C-H Stretch | 2688 | ~2750 | ~2730 |

| C=O Stretch | 1620 | ~1700 | 1696, 1679 |

| Aromatic C=C Stretch | ~1600-1450 | ~1580, ~1480 | ~1590, ~1500 |

| C-Cl Stretch | - | ~750 | ~780 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations. The use of a near-infrared laser in FT-Raman helps to reduce fluorescence, which can be a problem in conventional Raman spectroscopy. researchgate.net

In the context of this compound and its derivatives, FT-Raman spectroscopy can provide valuable information. The aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Cl stretching vibrations are also typically Raman active.

A study on 3-chloro-4-methoxybenzaldehyde reported its FT-Raman spectrum, which, in conjunction with FT-IR data and theoretical calculations, allowed for a complete vibrational assignment. nih.gov The C=O stretching vibration in the Raman spectrum of 3-chloro-4-methoxybenzaldehyde was observed and analyzed, noting Fermi resonance effects. nih.gov The Raman spectrum of gaseous chlorine shows distinct modes for the different isotopes (³⁵Cl₂ and ³⁷Cl₂) around 550 cm⁻¹. mit.edu

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry (EI-MS): Molecular Ion and Fragmentation Analysis

Electron Ionization (EI) is a "hard" ionization technique that bombards a molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical cation known as the molecular ion (M•+) and numerous fragment ions. mdpi.comemory.edu The resulting mass spectrum displays a fragmentation pattern that serves as a molecular fingerprint. While this high energy can sometimes lead to the absence or low abundance of the molecular ion peak, it provides rich structural information. mdpi.comlibretexts.org

For this compound (C₈H₆Cl₂O), the molecular ion is the primary indicator of its molecular weight. libretexts.org The presence of two chlorine atoms is particularly significant, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment. The M•+, [M+2]•+, and [M+4]•+ peaks would appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound is expected to follow pathways common to substituted benzaldehydes. Key fragmentation steps would likely include:

Loss of a hydrogen radical (-•H): Formation of a stable [M-1]⁺ ion (m/z 189/191/193) through the loss of the aldehydic hydrogen.

Loss of the formyl group (-•CHO): Cleavage of the aldehyde group to yield a dichlorotolyl cation [M-29]⁺ (m/z 159/161/163).

Loss of a chlorine atom (-•Cl): Expulsion of a chlorine atom to produce the [M-35/37]⁺ ion.

These fragmentation pathways are guided by the formation of the most stable resulting ions.

Table 1: Predicted Major Ions in the EI-MS Spectrum of this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Significance |

| [M]•+ | [C₈H₆Cl₂O]•+ | 190 | Molecular Ion |

| [M-1]⁺ | [C₈H₅Cl₂O]⁺ | 189 | Loss of aldehydic H• |

| [M-29]⁺ | [C₇H₅Cl₂]⁺ | 159 | Loss of •CHO group |

| [M-35]⁺ | [C₈H₆ClO]⁺ | 155 | Loss of •Cl atom |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. miamioh.edu For this compound, HRMS would be used to confirm its chemical formula, C₈H₆Cl₂O, by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Isotopic Composition | Chemical Formula | Theoretical Exact Mass (Da) |

| Most Abundant | C₈H₆³⁵Cl₂O | 189.98497 |

| M+2 | C₈H₆³⁵Cl³⁷ClO | 191.98202 |

| M+4 | C₈H₆³⁷Cl₂O | 193.97907 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The specific wavelengths absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores and conjugated systems. elte.huslideshare.net

The structure of this compound contains a benzene ring conjugated with a carbonyl group (C=O). This extended π-system is the primary chromophore and is expected to give rise to two main types of electronic transitions in the UV-Vis spectrum: elte.hu

π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically observed in the near-UV region (200-400 nm) and results in a strong absorption band (high molar absorptivity, ε). elte.huresearchgate.net

n → π* transition: This lower-energy transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom) to a π* antibonding orbital. libretexts.org This transition is "forbidden" to some extent, resulting in a much weaker absorption band at a longer wavelength compared to the π → π* transition. elte.hu

The presence of substituents on the benzene ring—two chloro groups and a methyl group—influences the energy of these transitions. Halogen and alkyl groups acting as auxochromes typically cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity). uomustansiriyah.edu.iq The extent of conjugation and the polarity of the solvent can also significantly affect the position of the absorption maxima (λmax). uomustansiriyah.edu.iq For instance, polar solvents often cause a blue shift (to shorter wavelengths) in n → π* transitions. uomustansiriyah.edu.iq

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity (ε) | Orbitals Involved |

| π → π | ~240 - 280 | High | HOMO (π) → LUMO (π) |

| n → π | ~300 - 340 | Low | HOMO-1 (n) → LUMO (π) |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, revealing precise details about molecular conformation, bond parameters, and the nature of intermolecular forces that govern the crystal packing. psu.edu

Molecular Conformation and Bond Parameters

While a specific crystal structure for this compound is not publicly available, its conformation can be predicted based on related structures. The molecule would feature a planar benzene ring. The substituents—aldehyde, methyl, and chlorine atoms—would lie in or very close to the plane of the ring. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds (approx. 1.39 Å). The C=O bond of the aldehyde group would be significantly shorter (approx. 1.21 Å). Dihedral angles between the plane of the aldehyde group and the benzene ring are expected to be small, maximizing conjugation.

Table 4: Expected Bond Parameters for this compound

| Bond | Bond Type | Expected Length (Å) | Expected Angle (°) | Relevant Angle |

| C-Cl | Aromatic C-Cl | 1.73 - 1.75 | - | - |

| C=O | Aldehyde C=O | 1.20 - 1.22 | ~120 | C-C-O |

| C-C(H₃) | Aromatic C-Alkyl C | 1.50 - 1.52 | ~120 | C-C-C |

| C-C(HO) | Aromatic C-Aldehyde C | 1.47 - 1.49 | ~120 | C-C-C |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. rsc.org For this compound, several key interactions are anticipated:

Hydrogen Bonding: Although lacking conventional hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehydic C-H or methyl C-H groups and the carbonyl oxygen of a neighboring molecule are highly probable. These interactions often play a crucial role in forming dimers or chains.

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonds (C-Cl···O) with the oxygen atom of a nearby molecule. C-Cl···Cl interactions are also possible.

π-π Stacking: The aromatic rings can stack on top of each other in either a face-to-face or offset arrangement, contributing to the stability of the crystal lattice.

Computational and Theoretical Chemistry Studies of 4,5 Dichloro 2 Methylbenzaldehyde

Ab Initio Molecular Orbital Calculations

Further theoretical research would be required to produce the specific data needed to populate these sections for 4,5-Dichloro-2-methylbenzaldehyde.

Simulation of Spectroscopic Data

Theoretical simulations are crucial for interpreting experimental spectroscopic data, allowing for detailed assignments of vibrational modes, prediction of electronic transitions, and calculation of nuclear magnetic resonance (NMR) chemical shifts. Density Functional Theory (DFT) is a primary computational method employed for these simulations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

For a molecule like this compound, spectroscopic simulations would typically involve:

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the fundamental modes of the molecule. This data is instrumental in assigning the peaks observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra to specific molecular motions, such as C-H stretching, C=O stretching of the aldehyde group, C-Cl stretching, and various bending and torsional modes of the benzene (B151609) ring. For related dichlorobenzaldehydes, such as 3,5-dichloro-2-hydroxybenzaldehyde and 2,4-dichlorobenzaldehyde (B42875), DFT calculations at the B3LYP/6–31G** level have been used to obtain optimized geometry and harmonic vibrational wavenumbers. researchgate.net The comparison between calculated and experimental spectra helps in a comprehensive understanding of the vibrational dynamics.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption spectra of molecules. ikprress.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would help in understanding the electronic transitions, likely π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl group of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations are valuable for confirming the molecular structure by comparing the theoretical chemical shifts with experimental data. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects in the computational model.

A representative data table for simulated vibrational frequencies, as would be generated from a DFT study, is shown below. Please note that the values are hypothetical as no specific study on this compound was found.

Interactive Data Table: Hypothetical Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | 3075 | Aromatic C-H Stretch |

| 2 | 2850 | 2845 | Aldehyde C-H Stretch |

| 3 | 1710 | 1705 | C=O Stretch |

| 4 | 1590 | 1585 | Aromatic C=C Stretch |

| 5 | 1150 | 1145 | C-Cl Stretch |

| 6 | 820 | 815 | C-H Out-of-plane Bend |

Studies on Non-Linear Optical (NLO) Properties of Related Systems

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and screening of molecules with high NLO activity. The NLO properties of a molecule are determined by its response to an applied electric field, which is described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.).

For organic molecules, a large first hyperpolarizability (β) is often associated with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. In this compound, the aldehyde group acts as an electron-withdrawing group, while the methyl and chloro substituents can influence the electronic properties of the benzene ring.

Computational studies on NLO properties of related benzaldehyde (B42025) derivatives typically involve the calculation of:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): A measure of the second-order non-linear optical response.

These parameters are often calculated using DFT methods. Studies on various substituted benzaldehydes and other organic molecules have shown that theoretical calculations can provide valuable insights into their NLO potential. For instance, research on 2-chloroquinoline-3-carboxaldehyde has involved the computation of linear polarizability and first-order hyperpolarizability to assess its NLO properties. nih.gov

A hypothetical data table summarizing the calculated NLO properties for this compound, based on typical computational studies of similar molecules, is presented below.

Interactive Data Table: Hypothetical Calculated NLO Properties for this compound

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 120 |

| First Hyperpolarizability (β_tot) | 5 x 10⁻³⁰ esu |

It is important to reiterate that the data presented in the tables are illustrative examples and not the result of actual computational studies on this compound, as such specific studies were not identified in the searched literature.

Applications in Chemical Synthesis and Materials Science Excluding Biological and Medicinal Applications

Building Block for Complex Organic Scaffolds

The aldehyde functional group of 4,5-dichloro-2-methylbenzaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a potential starting material for the construction of more complex organic scaffolds. Aldehydes are well-known to participate in reactions such as aldol condensations, Wittig reactions, and Grignard additions, which are fundamental transformations in the assembly of intricate molecular architectures.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Aldol Condensation | Ketones, Esters | α,β-Unsaturated carbonyls, polyketides |

| Wittig Reaction | Phosphonium (B103445) ylides | Substituted styrenes |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols |

Precursor for Advanced Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Substituted benzaldehydes are common precursors for the synthesis of a wide array of heterocyclic rings. For instance, the reaction of an aldehyde with a 1,2-diamine can lead to the formation of 1,4-diazepines, while reaction with hydrazines can yield pyrazole (B372694) derivatives.

One of the most well-established methods for the synthesis of quinolines, a vital heterocyclic scaffold, is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct use of this compound in a standard Friedländer synthesis is not applicable as it is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor to such a molecule through nitration and subsequent reduction of the nitro group to an amine. The resulting amino-substituted dichloromethylbenzaldehyde could then undergo cyclization to form a highly substituted quinoline ring. The electronic and steric properties imparted by the chloro and methyl substituents would likely influence the reaction conditions and the properties of the resulting quinoline.

Role in the Development of New Catalytic Systems or Ligands

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are an important class of ligands in coordination chemistry. These ligands can coordinate with a variety of metal ions to form stable complexes that can act as catalysts for a range of organic transformations. The electronic properties of the Schiff base ligand, which are influenced by the substituents on the aldehyde and amine precursors, can tune the catalytic activity of the metal center.

This compound can be reacted with various primary amines to generate a library of Schiff base ligands. The electron-withdrawing nature of the chlorine atoms would modulate the electron density on the imine nitrogen, which in turn would affect the coordination properties and the Lewis acidity of the resulting metal complex. These complexes could potentially find applications in asymmetric catalysis, oxidation reactions, or polymerization processes. Although specific catalytic systems derived from this compound are not prominently featured in the literature, the synthesis of Schiff base ligands from substituted benzaldehydes is a well-established and versatile strategy for catalyst design.

Integration into Functional Materials (e.g., Optical Limiting Materials, Dyes)

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While this compound itself is not a direct precursor for azo dyes in the traditional sense, it can be converted into derivatives that are. For example, reduction of a nitrated derivative of this compound would yield an aniline that could be diazotized. The resulting diazonium salt could then be coupled with various phenols or anilines to produce a range of azo dyes. The chloro and methyl substituents would be expected to influence the color and fastness properties of the resulting dyes.

In the realm of materials science, organic molecules with extended π-conjugation and specific donor-acceptor properties are of interest for applications in nonlinear optics, such as optical limiting. The aldehyde group of this compound can be used to extend the π-system of the molecule through reactions like the Knoevenagel or Perkin condensations. The resulting extended conjugated systems, featuring the electron-withdrawing chloro groups, could exhibit interesting nonlinear optical properties. However, there is a lack of specific research data on the integration of this compound into such functional materials.

Conclusion and Future Research Directions

Current State of Research on 4,5-Dichloro-2-methylbenzaldehyde

Currently, detailed research findings specifically focused on this compound are sparse in publicly accessible scientific literature. Its presence is primarily documented in chemical catalogs, which provide basic physicochemical properties. chemshuttle.com A closely related compound, 4,5'-dichloro-2'-methylbenzanilide, is available for early discovery research, highlighting the potential utility of the dichlorinated methylphenyl motif in chemical synthesis. sigmaaldrich.com The majority of available research focuses on other substituted benzaldehydes, offering a predictive framework for the behavior and characteristics of this compound.

Emerging Synthetic Methodologies and Their Potential

The synthesis of substituted benzaldehydes is a well-developed field, and several methodologies could be adapted for the efficient preparation of this compound. One-pot procedures, which minimize intermediate isolation steps and reduce waste, are particularly promising. For instance, a two-step, one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as a tetrahedral intermediate has been demonstrated for the synthesis of various functionalized benzaldehydes. acs.org This method's tolerance for different functional groups suggests its potential applicability.

Furthermore, methods for the synthesis of halogenated and methylated benzaldehydes provide a strong starting point. For example, the conversion of 4-chlorobenzaldehyde (B46862) to 4-chloro-2-methylbenzaldehyde (B56668) involves the protection of the aldehyde group, followed by ortho-lithiation and methylation. youtube.com A similar strategy could likely be employed starting from a dichlorinated benzene (B151609) derivative. The wide applicability of methods for preparing halobenzaldehydes, as demonstrated in Organic Syntheses for compounds like 2-bromo-4-methylbenzaldehyde, further supports the feasibility of developing a robust synthetic route. orgsyn.org

Future Directions in Mechanistic Understanding and Reactivity Profiling

The reactivity of this compound will be dictated by the interplay of its three substituents: the electron-withdrawing aldehyde and chloro groups, and the electron-donating methyl group. Mechanistic studies on the oxidation of other substituted benzaldehydes have shown that the reaction rates and pathways are highly dependent on the electronic nature of the substituents. nih.govresearchgate.net For this compound, the chloro groups are expected to increase the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.

Future research should focus on elucidating the specific reaction kinetics and mechanisms for this compound. Investigating its behavior in fundamental organic reactions, such as oxidations, reductions, and condensations, will be crucial. Photochemical transformations, which are well-documented for benzaldehyde (B42025) and its derivatives, also present an interesting avenue for exploration. beilstein-journals.org Understanding the influence of the ortho-methyl group on the conformation and reactivity of the aldehyde function, as has been done for other ortho-substituted benzaldehydes, will also be a key area of investigation. tandfonline.com

Opportunities for Rational Design of Novel Chemical Entities

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and materials. This compound could serve as a building block for novel chemical entities. For example, it could be a precursor for the synthesis of pyrazole (B372694) derivatives, a class of compounds with diverse biological activities. The synthesis of 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol demonstrates the incorporation of a similar dichloromethylphenyl moiety into a larger molecular scaffold.

The presence of reactive sites—the aldehyde group and the potential for nucleophilic aromatic substitution of the chlorine atoms under specific conditions—offers multiple handles for chemical modification. This versatility allows for the rational design of new molecules with tailored electronic and steric properties.

Synergistic Approaches Combining Experimental and Computational Chemistry

Given the current lack of extensive experimental data, a synergistic approach combining computational chemistry with experimental work will be highly effective in advancing the understanding of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the compound's electronic structure, molecular orbitals, and reaction mechanisms. researchgate.net